molecular formula C5H6ClNS B1355496 2-Chloro-4,5-dimethyl-1,3-thiazole CAS No. 56355-41-0

2-Chloro-4,5-dimethyl-1,3-thiazole

Cat. No. B1355496
CAS RN: 56355-41-0
M. Wt: 147.63 g/mol
InChI Key: UTMPHXLKDRAIDK-UHFFFAOYSA-N
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Description

“2-Chloro-4,5-dimethyl-1,3-thiazole” is a chemical compound with the CAS Number: 741195-86-8 . It is an oil-like substance with a molecular weight of 161.65 . It is used as a pharmaceutical and agrochemical intermediate .


Synthesis Analysis

The synthesis of thiazole derivatives involves various methods. For instance, treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform gives 5-arylthiazoles . A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) provides thiazoles in very good yields under mild reaction conditions .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. For instance, the 5-aryl-1,3-thiazole core has been successfully functionalized at the 2-position to yield, over two steps, a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .


Physical And Chemical Properties Analysis

“2-Chloro-4,5-dimethyl-1,3-thiazole” is an oil-like substance with a molecular weight of 161.65 .

Scientific Research Applications

Therapeutic Applications of Thiazole Derivatives

Thiazole and its derivatives, including 2-Chloro-4,5-dimethyl-1,3-thiazole, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. Thiazole compounds have been the center of attention for developing drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, antitumor, or cytotoxic properties. The thiazole ring serves as a crucial nucleus for these derivatives, acting as a scaffold for medicinal chemistry applications. The specific enzyme targets of these compounds are emphasized, with a notable development in disease treatment based on this specificity. However, it's important to note that while these compounds exhibit therapeutic effects, their multi-signaling pathway targets may also increase the potential for side effects (Leoni et al., 2014).

Antimicrobial and Anticancer Properties of Thiazole Derivatives

Thiazole derivatives are known for their diverse biological activities, including antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, and anti-inflammatory activities. The intrinsic molecular interactions between newly synthesized thiazole compounds and a plethora of drug targets/enzymes have led to the discovery of new drug molecules with advanced modes of action. The patents filed during 2000-2017 emphasize the anti-infective and anticancer potential of thiazole-based compounds. This insight is crucial for the design of more active biological agents through modifications and derivatizations (Sharma et al., 2019).

Pharmacology of Thiazole Derivatives

Chlormethiazole, a thiazole derivative, has been studied for its potential as a neuroprotective agent. Its mode of action involves the potentiation of GABA activity, and it has shown promising results in animal models of stroke. However, the transition from animal models to clinical trials has encountered challenges, highlighting discrepancies that need to be addressed through novel approaches and human neurochemical analyses in vivo (Wilby & Hutchinson, 2006).

Synthesis and Transformation of Thiazole Derivatives

The synthesis and transformation of 4-phosphorylated 1,3-azoles, including thiazoles, have been extensively studied. The chemical and biological properties of these derivatives reveal a wide range of activity, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects. This systematic study showcases the versatility of the 1,3-azole ring in various synthetic drugs and natural molecules (Abdurakhmanova et al., 2018).

Safety And Hazards

The safety information for “2-Chloro-4,5-dimethyl-1,3-thiazole” includes a GHS05 pictogram, a signal word of “Danger”, and hazard statements H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Future Directions

Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that the development and study of thiazole derivatives, including “2-Chloro-4,5-dimethyl-1,3-thiazole”, will continue to be a significant area of research in the future .

properties

IUPAC Name

2-chloro-4,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-3-4(2)8-5(6)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMPHXLKDRAIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-dimethyl-1,3-thiazole

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